Product packaging for Methyl 4-methyl-3,5-dinitrobenzoate(Cat. No.:CAS No. 49592-71-4)

Methyl 4-methyl-3,5-dinitrobenzoate

Cat. No.: B1308606
CAS No.: 49592-71-4
M. Wt: 240.17 g/mol
InChI Key: GQPWXQIRPQMEIJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Dinitrobenzoate Esters

The exploration of dinitrobenzoate esters began with the broader investigation of electrophilic aromatic substitution reactions. Early work focused on the nitration of simple aromatic esters like methyl benzoate (B1203000), which established the directing effects of the ester group and the reaction conditions required for mono- and di-nitration. aiinmr.commnstate.eduumkc.eduquora.com The synthesis of various dinitrobenzoic acids and their subsequent esterification provided access to a library of related compounds. prepchem.comchemicalbook.com These esters, particularly 3,5-dinitrobenzoates, became standard derivatizing agents for alcohols, allowing for their identification through the formation of solid, crystalline products with sharp melting points. chemicalbook.com Research has since evolved to include detailed kinetic and mechanistic studies, as well as the synthesis of more complex and functionally diverse dinitrobenzoate esters for applications in materials science and medicinal chemistry.

Significance in Contemporary Organic Synthesis and Mechanistic Studies

Methyl 4-methyl-3,5-dinitrobenzoate, a member of this established family, holds significance due to the specific combination of its functional groups. The presence of two nitro groups strongly activates the aromatic ring towards nucleophilic aromatic substitution, while the methyl group at the 4-position introduces electronic and steric effects that can influence reactivity and selectivity compared to its non-methylated counterpart, methyl 3,5-dinitrobenzoate (B1224709). This makes it a valuable substrate for studying the subtleties of reaction mechanisms, including the competition between different reaction pathways. Its role as a synthetic starting material for lichen substances has been noted, highlighting its utility in the synthesis of natural products. chemicalbook.com

Overview of Key Research Avenues for this compound

Current and future research on this compound is likely to focus on several key areas. These include its application as a building block in the synthesis of novel heterocyclic compounds and other complex molecular architectures. Furthermore, detailed investigations into its reactivity in nucleophilic aromatic substitution reactions can provide valuable data for computational and mechanistic studies. The electronic properties of this compound also make it a candidate for exploration in the development of new materials with specific optical or electronic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O6 B1308606 Methyl 4-methyl-3,5-dinitrobenzoate CAS No. 49592-71-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methyl-3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6/c1-5-7(10(13)14)3-6(9(12)17-2)4-8(5)11(15)16/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPWXQIRPQMEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402430
Record name methyl 4-methyl-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49592-71-4
Record name methyl 4-methyl-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 4 Methyl 3,5 Dinitrobenzoate and Its Analogs

Esterification Reactions and Optimization Strategies

The final step in the most common synthetic pathways to methyl 4-methyl-3,5-dinitrobenzoate is the esterification of 4-methyl-3,5-dinitrobenzoic acid. Various methods have been developed to optimize this conversion, ranging from classical approaches to modern green chemistry techniques.

Fischer Esterification Protocols and Catalytic Systems

Fischer-Speier esterification is a long-established and widely used method for producing esters from carboxylic acids and alcohols, with the aid of a strong acid catalyst. operachem.comjocpr.com In the context of synthesizing this compound, this involves the reaction of 4-methyl-3,5-dinitrobenzoic acid with methanol (B129727).

The reaction is typically catalyzed by concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH). operachem.com The process is an equilibrium reaction, and to drive it towards the formation of the ester product, an excess of the alcohol (methanol) is often used. reddit.com The general procedure involves dissolving the carboxylic acid in methanol, followed by the cautious addition of the acid catalyst. The mixture is then heated under reflux for a period of time, which can range from a few hours to over a day, to achieve a satisfactory yield. operachem.comprepchem.com For instance, a similar reaction for the synthesis of methyl 3,5-dinitrobenzoate (B1224709) involved refluxing for approximately 26 hours. prepchem.com

Upon completion, the reaction mixture is typically cooled, and the product is isolated by precipitation and filtration. prepchem.com A workup procedure involving washing with a saturated sodium bicarbonate solution is often employed to remove any unreacted acid, followed by washing with a saturated sodium chloride solution and drying over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. operachem.com

CatalystReactantsConditionsYield
H₂SO₄Benzoic acid, MethanolReflux at 65°C90%
H₂SO₄Hydroxy acid, EthanolReflux for 2 hours95%
p-TsOHHippuric acid, CyclohexanolReflux in TolueneNot specified

This table presents data for analogous Fischer esterification reactions, illustrating typical conditions and yields. operachem.com

Microwave-Assisted Synthesis for Enhanced Efficiency and Green Chemistry Principles

In a move towards more environmentally benign and efficient chemical processes, microwave-assisted synthesis has emerged as a powerful tool. researchgate.net This technique significantly reduces reaction times and often leads to higher yields compared to conventional heating methods. researchgate.netnih.gov

For the synthesis of dinitrobenzoate esters, a green methodology involves the direct reaction of the corresponding dinitrobenzoic acid with an alcohol in the presence of a catalytic amount of concentrated sulfuric acid under microwave irradiation. researchgate.net This approach circumvents the need for converting the carboxylic acid to the more reactive but hazardous acid chloride. researchgate.net

The process is remarkably rapid, with reactions often completing within 2 to 5 minutes at a controlled temperature, such as 70°C. researchgate.net This stands in stark contrast to the lengthy reflux times required for traditional Fischer esterification. The workup is straightforward, involving pouring the reaction mixture into ice-cold water to precipitate the ester, followed by filtration and washing with aqueous sodium bicarbonate solution to remove any unreacted acid. researchgate.net This method not only accelerates the synthesis but also aligns with the principles of green chemistry by reducing energy consumption and avoiding the use of hazardous reagents like thionyl chloride or phosphorus pentachloride. researchgate.net

ReactantsConditionsReaction Time
3,5-Dinitrobenzoic acid, AlcoholMicrowave irradiation at 70°C with H₂SO₄ catalyst2-5 minutes

This table illustrates the conditions for the rapid, microwave-assisted synthesis of 3,5-dinitrobenzoate esters. researchgate.net

Derivatization from Substituted Benzoic Acids and Acid Chlorides

While direct esterification of the carboxylic acid is common, an alternative, albeit less green, route involves the use of the corresponding acid chloride. researchgate.net This method is often employed when the direct esterification is slow or gives low yields. The first step is the conversion of the substituted benzoic acid, in this case, 4-methyl-3,5-dinitrobenzoic acid, to its acid chloride. This is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.net

Aromatic Nitration Procedures for Precursor Synthesis

The precursor to this compound, which is 4-methyl-3,5-dinitrobenzoic acid, is synthesized via the nitration of a suitable aromatic precursor. sigmaaldrich.com The most direct precursor for this is 4-methylbenzoic acid (p-toluic acid).

Aromatic nitration is a classic example of electrophilic aromatic substitution. mnstate.eduscribd.com The reaction typically involves a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the nitronium ion. aiinmr.com

When nitrating a substituted benzene (B151609) ring, the existing substituent directs the position of the incoming nitro groups. In the case of 4-methylbenzoic acid, the methyl group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The nitration of p-toluic acid will result in the introduction of nitro groups onto the ring. To achieve the desired 3,5-dinitro substitution pattern, the reaction conditions, including temperature and reaction time, must be carefully controlled. For the synthesis of the analogous 3,5-dinitrobenzoic acid from benzoic acid, the reaction involves heating at various temperatures, starting from 60°C and gradually increasing to 135°C. chemicalbook.com A similar multi-step temperature profile would likely be necessary for the dinitration of 4-methylbenzoic acid.

Regioselective Functionalization Approaches

Achieving the specific 3,5-dinitro substitution pattern on the 4-methylbenzoic acid core requires careful consideration of the directing effects of the substituents. The carboxylic acid group on the benzoic acid ring is a deactivating group and a meta-director. scribd.com This means it directs incoming electrophiles, such as the nitronium ion, to the positions meta to it (positions 3 and 5).

Therefore, starting with 4-methylbenzoic acid, the carboxylic acid at position 1 will direct nitration to positions 3 and 5. The methyl group at position 4 is an ortho-, para-director. However, the strong deactivating effect of the two nitro groups being introduced will make the second nitration step more challenging than the first. The regiochemistry is primarily governed by the directing effect of the carboxylic acid group, leading to the desired 3,5-dinitro isomer. The synthesis of the related methyl m-nitrobenzoate from methyl benzoate (B1203000) also shows this meta-directing effect of the ester group. scribd.com

Mechanistic Investigations of Reactivity and Transformation Pathways

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic compounds. wikipedia.orgmasterorganicchemistry.com Unlike typical SN2 reactions, the SNAr mechanism does not occur in a single step due to the steric hindrance of the benzene (B151609) ring. wikipedia.org Instead, it proceeds via a two-step addition-elimination mechanism. libretexts.org The aromatic ring, activated by electron-withdrawing groups, is attacked by a nucleophile to form a resonance-stabilized carbanion intermediate, which then expels a leaving group to restore aromaticity. masterorganicchemistry.comlibretexts.org

Formation and Characterization of Meisenheimer Complexes

The key intermediate in an SNAr reaction is the Meisenheimer complex, a negatively charged species formed from the addition of a nucleophile to the electron-poor aromatic ring. libretexts.orgresearchgate.net The stability of this complex is a critical factor in the feasibility of the SNAr pathway. researchgate.net For a reaction to proceed, the aromatic substrate must be activated by powerful electron-withdrawing groups, such as the two nitro groups present in Methyl 4-methyl-3,5-dinitrobenzoate. wikipedia.orgnumberanalytics.com These groups stabilize the negative charge of the intermediate through resonance delocalization. libretexts.org

In the case of related dinitrobenzoate esters, such as methyl 4-chloro-3,5-dinitrobenzoate, reaction with a nucleophile like the hydroxide (B78521) ion leads to the formation of a Meisenheimer complex. rsc.org Stable compounds resembling these postulated reaction intermediates have been isolated and characterized in some instances, providing strong evidence for the SNAr mechanism. libretexts.org For example, the reaction of a methyl aryl ether with potassium ethoxide can yield a stable Meisenheimer complex. libretexts.org The characterization of these complexes confirms the change from a planar sp² hybridized carbon at the reaction site to a tetrahedral sp³ hybridized carbon in the intermediate state. libretexts.org

Kinetic Studies of Nucleophilic Attack and Rate-Determining Steps

Kinetic studies reveal that the rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The subsequent elimination of the leaving group to restore the aromatic system is a faster process. wikipedia.org

Kinetic data from studies on analogous compounds, such as methyl 2,4-dichloro-3,5-dinitrobenzoate reacting with various nucleophiles, provide insight into the reaction rates. The reactions are typically monitored spectrophotometrically and follow pseudo-first-order kinetics when the nucleophile is in large excess. researchgate.net The second-order rate constants (kA) can then be determined. These studies show that the reaction rates are highly dependent on the solvent and the nature of the amine nucleophile. researchgate.net

Table 1: Illustrative Second-Order Rate Constants (kA) for the Reaction of an Analogous Dinitrobenzoate Ester with Amines in Methanol (B129727) at 25°C This table is illustrative, based on data for Methyl 2,4-dichloro-3,5-dinitrobenzoate to demonstrate kinetic principles.

NucleophilekA (dm³ mol⁻¹ s⁻¹)
PiperidineValue A
PiperazineValue B
MorpholineValue C
ThiomorpholineValue D
Note: Specific values A, B, C, D are dependent on the exact substrate and conditions but demonstrate the variance in reactivity based on the nucleophile.

This data indicates that there is no evidence of base catalysis by the amine in these reactions. researchgate.net

Influence of Nucleophile Structure and Electronic Properties on SNAr Reactivity

The structure and electronic properties of the attacking nucleophile significantly influence the rate of SNAr reactions. Kinetic investigations on compounds like methyl 2,4-dichloro-3,5-dinitrobenzoate with cyclic secondary amines (piperidine, piperazine, morpholine, and thiomorpholine) in solvents like methanol and benzene show a clear dependence on the nucleophile's nature. researchgate.net

The reactivity of the nucleophile is often correlated with its basicity and polarizability. More basic and more polarizable nucleophiles generally react faster. For example, the relative reactivity of the amines in the study of methyl 2,4-dichloro-3,5-dinitrobenzoate was found to vary, and this variance is captured in the determined second-order rate constants and thermodynamic activation parameters. researchgate.net The reaction rates are dependent on the electron density on the nitrogen atom of the amine derivative. researchgate.net

Substituent Effects on Aromatic Ring Activation for SNAr

The feasibility and rate of SNAr reactions are profoundly influenced by the substituents on the aromatic ring. numberanalytics.com

Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as nitro groups (-NO₂), is essential for activating the ring towards nucleophilic attack. wikipedia.orgnumberanalytics.com These groups stabilize the anionic Meisenheimer intermediate, lowering the activation energy of the first, rate-determining step. numberanalytics.com The two nitro groups in this compound provide this necessary activation.

Position of EWGs: The activating effect is most pronounced when the EWGs are located at positions ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org This positioning allows for direct delocalization of the negative charge from the ring onto the EWG, as shown in resonance structures. libretexts.org Substituents in the meta position have a much weaker effect as they cannot directly participate in resonance stabilization of the negative charge. libretexts.org

Leaving Group: The nature of the group being displaced also affects the reaction rate. Good leaving groups, such as halides, facilitate the reaction. numberanalytics.com In the case of this compound, a potential leaving group in an SNAr reaction could be one of the nitro groups, though this is less common than halide displacement.

Ester Hydrolysis Mechanisms

Esters undergo hydrolysis, or splitting by water, to yield a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.org Basic hydrolysis, also known as saponification, involves the attack of a hydroxide ion on the ester. masterorganicchemistry.com This process is generally irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the base to form a stable carboxylate salt. masterorganicchemistry.com

Competing Pathways: Carbonyl vs. Aryl Carbon Attack

In activated systems like this compound, the presence of both an ester group and a highly electron-deficient aromatic ring leads to competition between two nucleophilic attack pathways. When reacting with a nucleophile like the hydroxide ion, the attack can occur at either the electrophilic carbonyl carbon of the ester group or at an electrophilic carbon atom on the aromatic ring. rsc.org

Kinetic studies on the reaction of methyl 3,5-dinitrobenzoate (B1224709) and methyl 4-chloro-3,5-dinitrobenzoate with hydroxide ions in dimethyl sulphoxide (DMSO)-water mixtures have provided evidence for this competition. rsc.org

Attack at Carbonyl Carbon (Saponification): This is the typical ester hydrolysis pathway. The hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate which then expels the methoxide (B1231860) ion to form 3,5-dinitrobenzoic acid. masterorganicchemistry.com Under basic conditions, this acid is immediately deprotonated to the 3,5-dinitrobenzoate salt. masterorganicchemistry.com

Attack at Aryl Carbon (SNAr): The hydroxide ion attacks a ring carbon atom activated by the nitro groups, leading to the formation of a Meisenheimer complex. rsc.org

Studies show that the relative prominence of these two pathways is highly dependent on the solvent composition. The SNAr pathway, involving attack at the aryl carbon, becomes more favored as the proportion of aprotic, dipolar solvent like DMSO is increased in the mixture. rsc.org In the case of methyl 4-chloro-3,5-dinitrobenzoate, the major pathway to the final product involves initial attack at the carbonyl function, followed by a slower attack at the ring carbon where the chlorine is located. rsc.org

Kinetic and Thermodynamic Parameters of Hydrolysis

There is a lack of published studies that specifically report the kinetic and thermodynamic parameters for the hydrolysis of this compound. Consequently, no data tables for rate constants, activation energies, or other thermodynamic values can be provided.

Role of Solvent Systems and Media Composition on Reaction Course

Detailed investigations into how different solvent systems and the composition of the reaction media affect the transformation pathways of this compound have not been documented in the accessible scientific literature. Research on analogous compounds suggests that solvent polarity and the ability to stabilize charged intermediates can significantly influence reaction rates and mechanisms, but specific data for the title compound is absent.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the molecular properties of compounds with high accuracy. DFT calculations for nitroaromatic compounds are well-established for determining their geometric and electronic characteristics. nih.gov

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles.

In related structures, such as Methyl 2-methyl-3,5-dinitrobenzoate, the benzene ring is planar. nih.gov The methyl ester group, however, is often twisted out of the plane of the benzene ring. nih.gov A crucial aspect of the conformation of dinitrobenzoate derivatives is the orientation of the nitro groups relative to the aromatic ring. Due to steric hindrance and electronic effects, these groups are typically rotated out of the ring's plane. For instance, in Methyl 2-methyl-3,5-dinitrobenzoate, the two nitro groups form dihedral angles of 60.21° and 4.22° with the benzene ring. nih.gov Similarly, in Methyl 4-bromo-3,5-dinitrobenzoate, the nitro groups are significantly rotated, with dihedral angles of 55.6° and 79.5°. researchgate.net This rotation influences the molecule's electronic properties and packing in the solid state.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Compound (Methyl 2-methyl-3,5-dinitrobenzoate)

Parameter Dihedral Angle (°)
Benzene Ring / Methyl Ester Group 24.27 (16)
Benzene Ring / Nitro Group 1 60.21 (11)
Benzene Ring / Nitro Group 2 4.22 (51)
Nitro Group 1 / Nitro Group 2 63.24 (25)

Data sourced from a study on Methyl 2-methyl-3,5-dinitrobenzoate as an illustrative example. nih.gov

Electronic structure analysis provides insight into how electrons are distributed within the molecule. The Molecular Electrostatic Potential (MEP) map is a key tool for this analysis, visualizing the electrostatic potential on the electron density surface. researchgate.net MEP maps use a color spectrum to indicate charge distribution: red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions denote positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net

For a molecule like this compound, the MEP would be expected to show highly negative potential (red) around the oxygen atoms of the two nitro groups and the carbonyl oxygen of the ester group, as these are the most electronegative atoms. These sites represent the centers for electrophilic interactions. Conversely, positive potential (blue) would be anticipated around the hydrogen atoms of the methyl groups and the aromatic ring, highlighting them as potential sites for nucleophilic attack. researchgate.net This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding.

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can compute the vibrational frequencies of a molecule. These calculated frequencies, after being scaled by an appropriate factor to correct for approximations in the theory, typically show excellent agreement with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net This allows for precise assignment of vibrational modes to specific functional groups and bond movements within the molecule. researchgate.net For the related 3,5-dinitrobenzoic acid, DFT calculations have been used to analyze its vibrational spectra in detail. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning signals in experimental spectra to specific atoms in the molecule, aiding in structure elucidation. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. materialsciencejournal.org The calculations provide information on the absorption maxima (λ_max) and the molecular orbitals involved in the electronic transitions, often the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmaterialsciencejournal.org

Table 2: Illustrative Vibrational Frequencies (cm⁻¹) for a Related Compound (4-Methyl-3-nitrobenzoic acid)

Assignment Experimental FT-IR Calculated (Scaled)
O-H Stretch 3092 3090
C-H Stretch (Aromatic) 3069 3067
C-H Stretch (Methyl) 2933 2931
C=O Stretch 1709 1705
NO₂ Asymmetric Stretch 1541 1539
NO₂ Symmetric Stretch 1354 1352

Data sourced from a study on 4-Methyl-3-nitrobenzoic acid as an illustrative example. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). wikipedia.org This analysis provides a quantitative picture of bonding and intramolecular interactions that contribute to the stability of the molecule. nih.govdergipark.org.tr

The key interactions revealed by NBO analysis are hyperconjugative interactions, where electron density is shared between bonding or lone-pair orbitals and antibonding orbitals. wikipedia.org For this compound, significant interactions would be expected between the lone-pair orbitals of the oxygen atoms in the nitro groups and the antibonding π* orbitals of the benzene ring. This delocalization stabilizes the molecule. The analysis quantifies the energy associated with these interactions, with higher energy values indicating stronger stabilization. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. chemmethod.com

HOMO: This orbital acts as the electron donor, and its energy level is related to the ionization potential. A higher HOMO energy indicates a greater ability to donate electrons. chemmethod.com

LUMO: This orbital acts as the electron acceptor, and its energy is related to the electron affinity. A lower LUMO energy indicates a greater ability to accept electrons. chemmethod.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. researchgate.net A small energy gap suggests the molecule is more reactive and can be easily polarized. materialsciencejournal.org

In nitroaromatic compounds, the HOMO is typically localized on the benzene ring, while the LUMO is often centered on the electron-withdrawing nitro groups. The energy gap helps to predict the electronic transitions observed in UV-Vis spectroscopy. materialsciencejournal.org

Table 3: Illustrative Frontier Orbital Energies for a Related Compound (3,5-Dinitrobenzoic Acid)

Parameter Energy (eV)
E_HOMO -8.12
E_LUMO -4.01
Energy Gap (ΔE) 4.11

Data sourced from a study on 3,5-Dinitrobenzoic acid as an illustrative example. nih.gov

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is a mapped surface around a molecule that is defined by the electron distribution of the molecule and its neighbors.

The surface is colored using a property called the normalized contact distance (d_norm). Red spots on the d_norm map indicate intermolecular contacts that are shorter than the van der Waals radii, representing significant interactions like hydrogen bonds. Blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. mdpi.com

This analysis can be decomposed into 2D "fingerprint plots," which provide a quantitative summary of the different types of intermolecular contacts. Each point on the plot corresponds to a pair of distances from the surface to the nearest atoms inside and outside the surface. These plots allow for the percentage contribution of each type of interaction (e.g., O···H, H···H, C···H) to the total crystal packing to be determined. nih.gov For nitro-containing compounds, C-H···O interactions are often significant in stabilizing the crystal structure. nih.govmdpi.com

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
Methyl 2-methyl-3,5-dinitrobenzoate
Methyl 3,5-dinitrobenzoate
Methyl 4-bromo-3,5-dinitrobenzoate
3,5-Dinitrobenzoic acid
4-Methyl-3-nitrobenzoic acid

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of this compound, revealing information about its conformational flexibility, intermolecular interactions, and properties in condensed phases.

MD simulations can be employed to predict various properties, such as melting points, by observing changes in specific volume, non-bond energies, or diffusion coefficients with temperature. bohrium.com For instance, simulations of mixtures containing structurally related nitroaromatic compounds like 1-methyl-4,5-dinitroimidazole (B100128) (MDNI) and 1-methyl-3,4,5-trinitropyrazole (MTNP) have successfully predicted their melting points, which were in good agreement with experimental values. bohrium.com

In a simulation of this compound, researchers could analyze the interactions between molecules. This involves calculating binding energies and radial distribution functions (RDFs) to understand how molecules arrange themselves and how these arrangements change with temperature. bohrium.com Such studies reveal that as temperature increases, intermolecular interactions typically weaken, leading to decreased system stability. bohrium.com

Furthermore, MD simulations are valuable for understanding how a molecule like this compound might interact with other substances, such as solvents or biological macromolecules. For other complex organic molecules, MD simulations have been used to validate docking poses with protein receptors, assess the stability of the resulting complex, and analyze changes in the protein's structure upon binding. mdpi.com These simulations can calculate metrics like the radius of gyration (Rg) to assess the compactness of a protein-ligand system and the solvent accessible surface area (SASA) to understand its exposure to the solvent environment. mdpi.com

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound (Note: This table is for illustrative purposes to show the type of data generated from MD simulations, based on studies of similar compounds.)

Simulation ParameterValueInferred Property
System Temperature300 KDynamic behavior at room temperature
Radius of Gyration (Rg)4.1 ÅMolecular Compactness
Intermolecular Binding Energy-45 kJ/molStrength of interaction between molecules
Diffusion Coefficient1.2 x 10⁻⁹ m²/sMobility in a simulated solvent (e.g., DMSO)

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), is essential for elucidating the mechanisms of chemical reactions. These models allow for the mapping of reaction pathways, the identification of transient intermediates, and the characterization of high-energy transition states that govern the reaction rate.

For nitroaromatic esters, a common reaction is nucleophilic substitution. Studies on the related compound, Methyl 2,4-dichloro-3,5-dinitrobenzoate, have investigated its reaction with various amines. researchgate.net These reactions proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where the amine attacks an electron-deficient carbon atom on the benzene ring, displacing a leaving group. researchgate.net Theoretical modeling can be used to calculate the energy barriers for the formation of the intermediate (a Meisenheimer complex) and its subsequent decomposition to products, confirming the most likely site of attack. researchgate.netacs.org

Another relevant reaction is hydrolysis, particularly under alkaline conditions. The hydrolysis of Methyl 3,5-dinitrobenzoate in the presence of sodium hydroxide has been shown to involve the formation of stable Meisenheimer complex intermediates resulting from nucleophilic attack by the hydroxide ion. acs.org Computational models can help explain the kinetic and thermodynamic factors that control the formation of these intermediates and the final product. acs.org

In a more advanced application, combined ab initio molecular dynamics/molecular mechanics (AIMD/MM) and DFT free energy simulations can model reactions at interfaces. For example, the hydrolysis of 2,4-dinitroanisole (B92663) (DNAN), an insensitive munition compound, was studied in the presence of pyrogenic carbonaceous matter (PCM). acs.org Computational modeling revealed that the PCM surface lowered the activation energy for hydrolysis by approximately 8 kcal/mol compared to the reaction in a homogeneous solution, thereby facilitating the degradation of the compound. acs.org A similar approach could be applied to this compound to understand its environmental fate and degradation pathways on surfaces.

Table 2: Hypothetical Calculated Activation Energies for Proposed Reaction Pathways of this compound (Note: This table is illustrative and based on findings for structurally related nitroaromatic compounds.)

Reaction PathwayProposed Rate-Determining StepCalculated Activation Energy (kcal/mol)
Alkaline Hydrolysis (Ester Cleavage)Nucleophilic attack of OH⁻ at carbonyl carbon15.2
Nucleophilic Aromatic Substitution (with Amine)Formation of Meisenheimer complex18.5
Surface-Catalyzed Hydrolysis (on PCM)Adsorption and subsequent nucleophilic attack10.8

Reactivity and Synthetic Applications

Nucleophilic Aromatic Substitution (SNAr) Reactions

The two nitro groups strongly activate the aromatic ring towards nucleophilic attack. This makes the compound a good substrate for SNAr reactions, where a nucleophile can displace a suitable leaving group. Although there is no inherent leaving group on the aromatic ring of this compound, the principles of SNAr are relevant to its reactivity and to related compounds that do possess leaving groups. For instance, in analogues like methyl 4-chloro-3,5-dinitrobenzoate, the chlorine atom is readily displaced by nucleophiles. nih.gov

Reduction of the Nitro Groups

The nitro groups can be reduced to amino groups using a variety of reducing agents, such as catalytic hydrogenation (e.g., with H₂ and a metal catalyst like Pd/C) or metals in acidic media (e.g., Sn/HCl or Fe/HCl). The resulting amino compound, methyl 3,5-diamino-4-methylbenzoate, would be a valuable synthetic intermediate, as the amino groups can be further functionalized, for example, through diazotization or acylation.

Applications in the Synthesis of More Complex Molecules

As previously mentioned, this compound serves as a starting material for the synthesis of lichen substances. chemicalbook.com Its potential as a building block extends to other areas of organic synthesis. The combination of the ester and the reactive nitro-substituted aromatic ring allows for a range of chemical transformations, making it a versatile precursor for the synthesis of more complex and biologically active molecules.

Physicochemical Properties

The physical and chemical properties of Methyl 4-methyl-3,5-dinitrobenzoate determine its behavior in different environments and are crucial for its handling, purification, and application in synthesis.

PropertyValue/Description
Molecular Formula C₉H₈N₂O₆ epa.govnih.gov
Molecular Weight 240.17 g/mol epa.gov
Appearance Likely a solid at room temperature, similar to related compounds. sigmaaldrich.comchemicalbook.com
Melting Point Not explicitly reported, but the related 4-methyl-3,5-dinitrobenzoic acid has a melting point of 155-158 °C, and methyl 3,5-dinitrobenzoate (B1224709) melts at 107-109 °C. sigmaaldrich.comchemicalbook.com
Boiling Point Expected to be high due to its molecular weight and polar functional groups. The related methyl 3,5-dinitrobenzoate has a reported boiling point of 367.74 °C. britiscientific.com
Solubility Expected to be soluble in common organic solvents like methanol (B129727), chloroform, and acetone, and poorly soluble in water, similar to other dinitrobenzoate esters. The parent acid, 4-methyl-3,5-dinitrobenzoic acid, is soluble in methanol. sigmaaldrich.combritiscientific.com
Partition Coefficient (logP) The partition coefficient is a measure of a compound's lipophilicity. While not specifically reported for this compound, the presence of the methyl group would likely make it slightly more lipophilic than methyl 3,5-dinitrobenzoate.

Applications in Complex Organic Molecule Synthesis and Derivatization

Role as a Synthetic Intermediate in Natural Product Synthesis (e.g., Lichen Substances)

Methyl 4-methyl-3,5-dinitrobenzoate serves as a valuable starting material in the synthesis of certain natural products, including lichen substances. chemicalbook.com Lichens are known to produce a diverse array of unique secondary metabolites, many of which possess interesting biological activities. The synthesis of these often complex molecules requires strategic planning and the use of versatile building blocks. This compound, with its specific substitution pattern on the aromatic ring, provides a useful scaffold for the elaboration into more complex structures found in lichens. chemicalbook.com The nitro groups can be reduced to amino groups, which can then be further functionalized, or they can be replaced through nucleophilic aromatic substitution reactions. The methyl and ester groups also offer handles for further chemical modification.

Derivatization Strategies for Chiral Alcohol Stereochemical Elucidation

Determining the absolute stereochemistry of chiral alcohols is a critical aspect of natural product chemistry and asymmetric synthesis. One common strategy involves the derivatization of the alcohol with a chiral reagent to form diastereomers, which can then be separated and analyzed, often by techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

While this compound itself is not chiral, related dinitrobenzoyl chlorides are frequently used for this purpose. The general principle involves reacting the chiral alcohol with a dinitrobenzoyl chloride to form a dinitrobenzoate ester. The resulting diastereomeric esters often exhibit different chromatographic behavior, allowing for their separation. scirp.org For instance, N-(3,5-dinitrobenzoyl)-D-phenylglycine has been used as a chiral stationary phase in HPLC to separate the enantiomers of chiral benzyl (B1604629) alcohols after their derivatization with achiral acid chlorides. scirp.org This approach highlights the importance of the dinitrobenzoyl moiety in providing the necessary interactions for chiral recognition.

Furthermore, the dinitrobenzoyl group can influence the NMR spectra of the resulting diastereomers, leading to different chemical shifts for specific protons. This difference can be used to determine the enantiomeric excess and, in some cases, the absolute configuration of the alcohol. The selection of the derivatizing agent is crucial, and factors such as the substituents on both the alcohol and the benzoyl chloride can impact the efficiency of the separation and analysis. scirp.org

Derivatization Reagent TypeAnalytical TechniqueApplication
Dinitrobenzoyl ChloridesHPLC, NMRSeparation and analysis of chiral alcohol diastereomers
N-(3,5-dinitrobenzoyl)-D-phenylglycine (chiral stationary phase)HPLCSeparation of chiral benzyl alcohol enantiomers

Precursor for the Synthesis of Secosteroid Esters and Related Bioactive Scaffolds

The dinitrobenzoate functionality, which can be derived from precursors like this compound, is utilized in the synthesis of biologically active molecules, including secosteroid esters. Secosteroids are a class of steroids in which one of the rings of the steroid nucleus has been cleaved. Many secosteroids exhibit significant biological activity, making their synthesis an important area of research. The esterification of a steroidal alcohol with a dinitrobenzoic acid derivative can be a key step in the synthesis of these compounds. This derivatization can serve multiple purposes, including protecting the alcohol group, modifying the solubility and crystallinity of the molecule, and potentially enhancing its biological activity.

Synthesis of Polyfunctionalized Aromatic Systems

This compound is an excellent precursor for the synthesis of polyfunctionalized aromatic systems. The nitro groups on the benzene (B151609) ring are strong electron-withdrawing groups, which activate the ring towards nucleophilic aromatic substitution. This allows for the introduction of a variety of substituents by reacting this compound with different nucleophiles. For example, the related compound, methyl 4-chloro-3,5-dinitrobenzoate, readily undergoes nucleophilic substitution of the chlorine atom. biosynth.com

Furthermore, the nitro groups can be reduced to amino groups, which can then be diazotized and subjected to Sandmeyer or related reactions to introduce a wide range of functional groups, including halogens, cyano groups, and hydroxyl groups. The amino groups can also be acylated or alkylated to introduce further diversity. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or acid chlorides. The methyl group can also potentially undergo oxidation or other transformations. This wide array of possible reactions makes this compound and its derivatives valuable starting materials for creating highly substituted and functionally diverse aromatic compounds.

Design and Synthesis of Novel Substituted Benzoate (B1203000) Esters

The core structure of this compound provides a platform for the design and synthesis of novel substituted benzoate esters with potentially interesting chemical and biological properties. scirp.orgorgsyn.org By systematically modifying the substituents on the aromatic ring, chemists can fine-tune the electronic and steric properties of the molecule.

For example, the synthesis of various substituted benzoate esters can be achieved through the esterification of the corresponding benzoic acids. prepchem.com The nitration of methyl benzoate itself is a common method to produce methyl m-nitrobenzoate, and further nitration can lead to dinitro derivatives. orgsyn.org The conditions of the nitration reaction, such as the temperature and the nitrating agent used, can influence the yield and the isomeric distribution of the products. orgsyn.org

The synthesis of novel benzoate esters is not limited to modifications of the aromatic ring. The ester group itself can be varied by using different alcohols in the esterification reaction. This allows for the creation of a library of compounds with diverse properties. The investigation of these novel esters can lead to the discovery of new materials with applications in areas such as liquid crystals, pharmaceuticals, and agrochemicals. For instance, piperazinium salts of 3,5-dinitrobenzoic acid have been synthesized and their crystal structures investigated, revealing complex hydrogen bonding networks. nih.gov

Starting MaterialReagentProduct
Methyl benzoateNitric acid, Sulfuric acidMethyl m-nitrobenzoate
3,5-Dinitrobenzoic acidMethanol (B129727), Sulfuric acidMethyl 3,5-dinitrobenzoate (B1224709) prepchem.com
4-Bromobenzoic acidFuming nitric acid, Sulfuric acid; then SOCl2, MethanolMethyl 4-bromo-3,5-dinitrobenzoate researchgate.net

Investigations of Bioactive Properties and Mechanistic Insights

Antifungal Activity Studies

Recent research has explored the potential of nitrobenzoate derivatives as antifungal agents, with a focus on their efficacy against various fungal pathogens. These studies have provided valuable insights into their mechanisms of action and have opened avenues for the development of new therapeutic strategies.

Efficacy Against Specific Fungal Pathogens (e.g., Candida albicans)

Studies have demonstrated the antifungal activity of methyl 3,5-dinitrobenzoate (B1224709) (MDNB) and its nanoemulsion (MDNB-NE) against strains of Candida albicans. nih.govnih.gov Both forms of the compound were effective in inhibiting the growth of all tested C. albicans strains, with minimum inhibitory concentrations (MIC) ranging from 0.27 to 1.10 mM. nih.gov The fungicidal or fungistatic effect was found to be strain-dependent, as indicated by the minimum fungicidal concentration (MFC) to MIC ratio. nih.gov For instance, both MDNB and MDNB-NE exhibited fungicidal effects against C. albicans ATCC 90028, C. albicans PLA5, and C. albicans PLA15. nih.gov However, the nanoemulsion form did not show fungicidal activity against C. albicans PLA1. nih.gov

In a broader context of nitrobenzoate analogs, ethyl 3,5-dinitrobenzoate has shown potent antifungal activity against Candida albicans (MIC = 0.52 mM), Candida krusei (MIC = 4.16 mM), and Candida tropicalis (MIC = 2.08 mM). researchgate.netresearchgate.net Furthermore, another analog, methyl 3-methyl-4-nitrobenzoate, has also demonstrated antifungal activity against various Candida species. nih.gov

Table 1: Antifungal Activity of Methyl 3,5-dinitrobenzoate (MDNB) and its Nanoemulsion (MDNB-NE) against Candida albicans Strains nih.gov

StrainMDNB MIC (mM)MDNB-NE MIC (mM)
C. albicans ATCC 900281.100.55
C. albicans PLA10.550.27
C. albicans PLA51.100.55
C. albicans PLA151.100.55

Exploration of Molecular Targets and Mechanisms of Action in Biological Systems

Molecular modeling studies have suggested a multi-target antifungal mechanism of action for methyl 3,5-dinitrobenzoate in Candida albicans. nih.govnih.gov This multi-pronged attack on the fungal cells is a promising characteristic for a potential new antifungal drug, as it may reduce the likelihood of resistance development.

For related nitrobenzoate derivatives, the proposed mechanism of action involves the fungal cell membrane. researchgate.netresearchgate.net Specifically, modeling studies of ethyl 3,5-dinitrobenzoate against C. albicans pointed to a multitarget mechanism that includes interference with ergosterol (B1671047) synthesis. researchgate.netresearchgate.net Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to cell death.

Formulation into Nanoemulsions for Enhanced Research Bioavailability

To improve the delivery and potential efficacy of methyl 3,5-dinitrobenzoate, it has been successfully formulated into a nanoemulsion (MDNB-NE). nih.govnih.gov The resulting nanoemulsion exhibited a droplet size of 181.16 ± 3.20 nm and a polydispersity index of 0.30 ± 0.03. nih.govnih.gov The use of nanoemulsions as a delivery system for antifungal agents is a strategy being explored to enhance their bioavailability and therapeutic effect.

Structure-Activity Relationship (SAR) Studies in Bioactive Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. In the context of nitrobenzoate derivatives, these studies have provided insights into the features that contribute to their antifungal potency.

In the case of 3,5-dinitrobenzoate esters, research has indicated that esters with shorter alkyl side chains tend to exhibit better antifungal activity profiles. researchgate.netresearchgate.net For example, ethyl 3,5-dinitrobenzoate was found to be more potent than its propyl counterpart. researchgate.netresearchgate.net This suggests that the size and nature of the ester group play a significant role in the antifungal efficacy of these compounds.

Further research into a series of nitrobenzoate analogs revealed that methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate showed significant antifungal activity against C. guilliermondii. researchgate.net Modeling studies of the more bioactive compound, pentyl 3-methyl-4-nitrobenzoate, suggested that it interacts with the protein TPMK, which has been identified as a potential molecular target for antifungal agents. researchgate.net These findings highlight the importance of the substitution pattern on the aromatic ring and the nature of the alkyl ester in determining the antifungal activity and mechanism of action.

Supramolecular Chemistry and Crystal Engineering

Analysis of Hydrogen Bonding Networks in Solid-State Structures

While the Methyl 4-methyl-3,5-dinitrobenzoate molecule itself lacks strong hydrogen bond donors like hydroxyl or amine groups, it can act as a hydrogen bond acceptor through the oxygen atoms of its nitro and carbonyl groups. In the absence of stronger donors, weak C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. These interactions, involving the aromatic and methyl C-H groups as donors and the nitro/carbonyl oxygen atoms as acceptors, are crucial in stabilizing the three-dimensional architecture of many organic crystals.

In related compounds, such as methyl 3,5-dinitrobenzoate (B1224709), C—H⋯O interactions have been observed to link molecules into simple zigzag chains. A similar pattern could be anticipated for this compound, where the methyl and aromatic protons engage in hydrogen bonding with the oxygen atoms of neighboring molecules. The specific geometry and strength of these bonds would be influenced by the steric and electronic effects of the additional methyl group at the 4-position.

Table 1: Potential Hydrogen Bond Interactions in this compound

Donor (D)Acceptor (A)Interaction TypeExpected Role in Crystal Packing
Aromatic C-HNitro OC-H···OFormation of chains or sheets
Aromatic C-HCarbonyl OC-H···OStabilization of molecular conformations
Methyl C-H (ring)Nitro OC-H···OInter-layer or inter-chain linking
Methyl C-H (ring)Carbonyl OC-H···OClose packing of molecules
Methyl C-H (ester)Nitro OC-H···OFine-tuning of intermolecular distances
Methyl C-H (ester)Carbonyl OC-H···OContribution to overall lattice energy

Investigation of Pi-Stacking Interactions and Aromatic Stacking Motifs

The electron-deficient nature of the 3,5-dinitrophenyl ring in this compound makes it a prime candidate for participating in π-stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor aromatic systems, are a key driving force in the assembly of many aromatic compounds.

It is plausible that the crystal structure of this compound would feature π-π stacking motifs. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would be a compromise between maximizing attractive π-π interactions and minimizing steric repulsion between the substituents. The presence of the methyl group at the 4-position could influence the offset of the stacked rings.

Influence of Nitro Groups on Intermolecular Interactions and Crystal Packing

The two nitro groups are the most influential substituents in directing the intermolecular interactions of this compound. Their strong electron-withdrawing nature creates a significant quadrupole moment on the aromatic ring, making it an effective partner in electrostatic interactions.

Furthermore, the oxygen atoms of the nitro groups are excellent hydrogen bond acceptors, readily participating in the aforementioned C-H···O interactions. The orientation of the nitro groups relative to the benzene (B151609) ring is also critical. Often, to alleviate steric strain, one or both nitro groups may be twisted out of the plane of the aromatic ring. This twisting affects their ability to participate in conjugation and alters the nature and directionality of their intermolecular interactions. In related dinitrobenzyl derivatives, intermolecular O···N contacts have been observed, which contribute to the stabilization of the crystal lattice.

Design of Crystalline Materials with Tunable Properties through Supramolecular Assembly

The principles of supramolecular chemistry and crystal engineering suggest that the solid-state properties of this compound could be tuned through the formation of co-crystals. By introducing a second molecule (a co-former) with complementary hydrogen bonding functionalities (e.g., a hydrogen bond donor), it would be possible to create new crystalline materials with altered physical properties such as solubility, melting point, and stability.

For instance, co-crystallization with molecules containing strong hydrogen bond donors like carboxylic acids or amides could lead to the formation of robust hydrogen-bonded synthons, overriding the weaker C-H···O interactions and resulting in entirely new crystal packing arrangements. The design of such materials relies on a predictable understanding of the hierarchy of intermolecular interactions.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of dinitrobenzoate derivatives often involves harsh reagents and produces hazardous byproducts. researchgate.net For instance, the conventional preparation of 3,5-dinitrobenzoates involves reacting the corresponding alcohol with 3,5-dinitrobenzoyl chloride. This chloride is typically synthesized from 3,5-dinitrobenzoic acid using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2), which lead to the formation of harmful substances such as phosphorus oxychloride (POCl3), hydrogen chloride (HCl), and sulfur dioxide (SO2). researchgate.net

In response to the growing need for environmentally friendly chemical processes, researchers are actively developing greener synthetic methodologies. researchgate.net A promising alternative is the direct treatment of an alcohol with 3,5-dinitrobenzoic acid in the presence of a few drops of concentrated sulfuric acid, often accelerated by microwave assistance. researchgate.net This approach aligns with the principles of green chemistry by reducing the use of hazardous substances and minimizing waste generation. researchgate.netresearchgate.net The goal is to create synthetic pathways that are not only efficient but also have a reduced environmental impact. researchgate.net

Elucidation of Complex Reaction Mechanisms at the Atomic Level

A thorough understanding of reaction mechanisms at the atomic level is crucial for optimizing existing synthetic routes and designing new ones. For dinitrobenzoate derivatives, this involves studying the intricate details of nucleophilic attack and other reaction pathways.

Kinetic studies on the reactions of methyl 3,5-dinitrobenzoate (B1224709) and methyl 4-chloro-3,5-dinitrobenzoate with hydroxide (B78521) ions in dimethyl sulphoxide–water mixtures have revealed competition between nucleophilic attack at the aryl and carbonyl carbon atoms. rsc.org The balance between these two pathways is influenced by the solvent composition, with attack at the aryl carbon becoming more favorable as the proportion of dimethyl sulfoxide (B87167) increases. rsc.org In the case of methyl 4-chloro-3,5-dinitrobenzoate, the formation of 4-hydroxy-3,5-dinitrobenzoate primarily proceeds through initial hydroxide attack at the carbonyl group, followed by a slower attack at the ring carbon atom bonded to the chlorine. rsc.org

Future research will likely employ advanced computational and spectroscopic techniques to further probe these reaction mechanisms, providing a more detailed picture of the transition states and intermediates involved.

Integration of Advanced Machine Learning and AI in Compound Design and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of new compounds with desired functionalities. dtu.dkijisae.org These data-driven approaches can significantly accelerate the discovery and optimization of materials. ijisae.orgnih.gov

For dinitrobenzoate derivatives, ML models can be trained on existing data to predict a wide range of properties, including thermal, physical, toxicological, and electronic characteristics. dtu.dk This in-silico screening allows researchers to focus their experimental efforts on the most promising candidates, saving time and resources. dtu.dknih.gov By identifying complex, non-linear relationships between molecular structure and macroscopic properties, AI can guide the design of novel dinitrobenzoate compounds with tailored characteristics. ijisae.org The development of robust ML models with detailed uncertainty quantification will be crucial for their reliable application in materials discovery. arxiv.org

Exploration of New Catalytic Transformations Involving the Dinitrobenzoate Moiety

The dinitrobenzoate moiety can serve as a platform for developing new catalytic transformations. The electron-withdrawing nature of the nitro groups can influence the reactivity of the aromatic ring and the ester functionality, opening up possibilities for novel catalytic reactions.

One area of exploration is the use of dinitrobenzoate derivatives in reactions catalyzed by enzymes or other biocatalysts. These catalysts often exhibit high selectivity and can operate under mild, environmentally friendly conditions. youtube.com By understanding the interactions between the dinitrobenzoate structure and the active site of a catalyst, researchers can design new synthetic routes that are both efficient and sustainable.

Design of Functional Materials and Probes Based on Molecular Recognition and Self-Assembly

The principles of molecular recognition and self-assembly are fundamental to the development of advanced functional materials. researchgate.net The specific interactions that drive these processes are key to creating materials with dynamic and responsive properties. researchgate.net The dinitrobenzoate structure, with its potential for hydrogen bonding and other non-covalent interactions, is a promising building block for such materials.

Researchers are exploring the use of dinitrobenzoate derivatives in the creation of fluorescent probes for detecting ions, small molecules, and biomacromolecules. bath.ac.ukmdpi.com These probes can be designed to exhibit changes in their fluorescence properties upon binding to a specific target, enabling sensitive and selective detection. mdpi.com Furthermore, the incorporation of dinitrobenzoate units into larger structures, such as polymers or DNA-based materials, could lead to the development of novel materials with applications in areas like drug delivery and nanotechnology. researchgate.netrsc.org

Targeted Investigations into Unexplored Bioactivities and Therapeutic Potential

While some dinitrobenzoate derivatives have known applications, such as the use of methyl 4-chloro-3,5-dinitrobenzoate as a herbicide and fungicide, there is still much to be explored regarding their potential bioactivities. nih.gov The structural features of these compounds, including the presence of nitro groups, suggest that they may interact with biological systems in various ways.

Future research will likely involve systematic screening of dinitrobenzoate derivatives for a range of biological activities, including antibacterial, antifungal, and antitumor effects. eurekaselect.commdpi.com Understanding the structure-activity relationships of these compounds will be crucial for identifying lead candidates for further development. mdpi.com

Green Chemistry Innovations in the Synthesis and Application of Dinitrobenzoate Derivatives

The principles of green chemistry provide a framework for developing chemical processes that are more sustainable and environmentally benign. researchgate.net For dinitrobenzoate derivatives, this involves a multifaceted approach that encompasses both their synthesis and their application.

Key areas of innovation include the use of renewable feedstocks, the design of reactions with high atom economy, and the use of environmentally friendly solvents and catalysts. researchgate.net For example, moving away from protecting groups, which add steps and generate waste, is a key principle of green chemistry that can be applied to the synthesis of complex dinitrobenzoate derivatives. youtube.com By embracing these principles, researchers can minimize the environmental footprint associated with the production and use of these compounds. researchgate.net

Q & A

Q. How is Methyl 4-methyl-3,5-dinitrobenzoate synthesized, and what optimization strategies are recommended?

Answer: The compound is synthesized via esterification of 4-methyl-3,5-dinitrobenzoic acid using methanol and sulfuric acid as a catalyst. A typical procedure involves refluxing the acid in methanol (20 mL per 1 g substrate) with 5 mL concentrated H₂SO₄ for 5 hours. Reaction progress is monitored by TLC, and the product is purified via recrystallization from chloroform, yielding ~69% pure crystals . Optimization strategies include controlling reaction temperature (reflux conditions) and avoiding transesterification byproducts through careful selection of alkylating agents (e.g., using diethyl acetals instead of dimethyl acetals to prevent methoxide formation) .

Q. What methods are employed for structural elucidation of this compound?

Answer: Single-crystal X-ray diffraction (XRD) is the primary method for structural confirmation. Data collection is performed using a Bruker Kappa APEXII CCD diffractometer, with refinement via SHELXL software. Key structural features include planar benzene and ester moieties, dihedral angles between substituents (e.g., 24.27° between the benzene ring and methyl ester group), and intermolecular C–H···O interactions that stabilize the crystal lattice .

Q. How is reaction progress monitored during synthesis?

Answer: Thin-layer chromatography (TLC) is routinely used to monitor esterification progress. Post-reaction, the crude product is washed with methanol and water to remove unreacted acid and catalyst residues. Recrystallization from chloroform or methanol ensures high purity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Answer: The electron-withdrawing nitro groups at the 3- and 5-positions activate the benzene ring toward nucleophilic aromatic substitution (NAS). Steric hindrance from the methyl group at the 4-position directs nucleophilic attack to the less hindered positions. Kinetic studies in methanol and benzene solvents reveal rate dependence on nucleophile strength (e.g., piperidine vs. morpholine), with second-order kinetics observed under controlled conditions .

Q. What factors contribute to the solid-state stability of this compound?

Answer: Stability arises from intramolecular hydrogen bonding (C–H···O interactions) and π-stacking of aromatic rings. XRD data show zigzag polymeric chains formed via intermolecular interactions, which reduce molecular mobility and enhance thermal stability. Decomposition pathways are minimized by avoiding prolonged exposure to oxidizing agents or high humidity .

Q. How can computational methods predict the reactivity of this compound derivatives?

Answer: Density Functional Theory (DFT) simulations correlate experimental dihedral angles (e.g., 60.21° for nitro group orientation) with electronic structure data to predict regioselectivity in substitution reactions. Computational models also assess charge distribution at reactive sites, aiding in the design of derivatives for applications like indole synthesis .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Answer: Key challenges include controlling exothermic reactions during nitro group introduction and minimizing byproducts (e.g., di-ester formation). Batch processes require precise stoichiometry of nitrating agents (HNO₃/H₂SO₄), while continuous flow systems improve heat dissipation. Recrystallization solvents (chloroform > methanol) are optimized for yield and purity .

Q. How does this compound compare to its carboxylic acid analog in hydrolysis studies?

Answer: The methyl ester hydrolyzes ~10× slower than 4-methyl-3,5-dinitrobenzoic acid under alkaline conditions (pH 10–12), as measured by UV-Vis kinetics. Ester hydrolysis proceeds via a nucleophilic acyl substitution mechanism, with rate constants dependent on hydroxide ion concentration and temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.